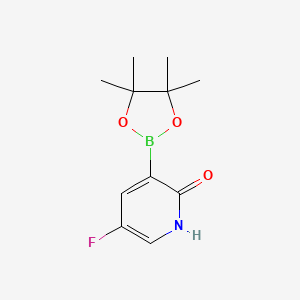

5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps and the use of various reagents and catalysts to introduce specific functional groups. In the case of 5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, although not directly synthesized in the provided papers, similar compounds have been synthesized through multi-step processes. For instance, a practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid involved a palladium-catalyzed cyanation/reduction sequence and a regioselective chlorination of 7-azaindole via the N-oxide . This demonstrates the complexity and precision required in synthesizing fluorinated pyridine derivatives.

Molecular Structure Analysis

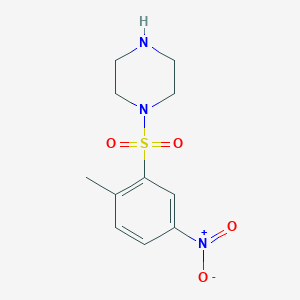

The molecular structure of organic compounds is crucial in determining their chemical reactivity and physical properties. The structure of this compound would include a pyridin-2-ol moiety, which is a common structure in various synthesized compounds. For example, the synthesis of a highly fluorescent family of unsymmetrical organoboron complexes containing 5-(pyridin-2-ylmethylene)imidazolidine-2,4-dione moieties shows the importance of the pyridine ring in the development of fluorescent materials .

Chemical Reactions Analysis

The reactivity of a compound like this compound can be inferred from similar compounds. The presence of a fluorine atom and a boronate ester group suggests potential reactivity in cross-coupling reactions, which are commonly used in the synthesis of complex organic molecules. For example, the synthesis of tetrahydro (imidazo[1,5-a]pyrid-3-yl)phenols involved the use of different substituents to investigate photophysical properties, indicating the versatility of pyridine derivatives in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The presence of a fluorine atom can significantly affect the compound's properties, such as its acidity, reactivity, and lipophilicity. For instance, the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of potent deoxycytidine kinase inhibitors, highlights the importance of the fluorine atom in medicinal chemistry . The fluorine atom can enhance the metabolic stability and potency of pharmaceutical compounds.

Scientific Research Applications

Synthesis and Structural Analysis

- Synthesis and DFT Study : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a compound structurally related to 5-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-ol, was synthesized and analyzed using crystallography and density functional theory (DFT). This study provided insights into the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).

Molecular Structure and Reactivity

- Structural Differences and Reactivity : The compound 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, closely related to the query compound, was analyzed for its molecular structure, highlighting differences in the orientation of the dioxaborolane ring and its impact on chemical reactivity (Sopková-de Oliveira Santos et al., 2003).

Application in Electrochemistry

- Boron-Based Anion Acceptors : Boron-based compounds, including those structurally similar to this compound, were evaluated as anion acceptors in organic liquid electrolyte-based fluoride shuttle batteries, demonstrating their potential in enhancing electrochemical performance (Kucuk & Abe, 2020).

Advanced Material Development

- Polymers with IsoDPP Units : Polymers containing 1,3,4,6-tetraarylated pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units, which include boron-based compounds similar to the query compound, were synthesized and characterized for their color and solubility properties, indicating applications in material science (Welterlich, Charov, & Tieke, 2012).

Radiopharmaceutical Synthesis

- High-Yield Synthesis of Radioligands : The compound 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, structurally related to the query compound, was synthesized and used in the high-yield production of radiopharmaceuticals for positron emission tomography (PET) imaging (Kim & Choe, 2020).

properties

IUPAC Name |

5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO3/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-14-9(8)15/h5-6H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMZLKVFFMMQDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CNC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-((4-methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3014453.png)

![5-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3014456.png)

![N-(2-fluorobenzyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3014460.png)

![N-[2-(Adamantan-1-yloxy)-ethyl]-4-isopropyl-benzenesulfonamide](/img/structure/B3014461.png)

![Ethyl 1-((2,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B3014463.png)

![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-3-methylbutanamide](/img/structure/B3014465.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-fluorophenyl)piperazine-1-carbothioamide](/img/structure/B3014471.png)